Cas no 1805951-62-5 (Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate)

Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate
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- インチ: 1S/C11H11Br2F2NO2/c1-2-18-10(17)3-6-7(13)4-8(11(14)15)16-9(6)5-12/h4,11H,2-3,5H2,1H3
- InChIKey: MJKGPFDCQBKVOS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)N=C(CBr)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057041-1g |
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate |
1805951-62-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate (CAS No. 1805951-62-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate, identified by its CAS number 1805951-62-5, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including bromo and difluoromethyl substituents, makes it a versatile building block for synthetic chemists.
The pyridine core of Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate serves as a scaffold for further functionalization, enabling the creation of complex molecules with diverse biological activities. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in the design of drugs targeting various diseases, including cancer and infectious disorders. The bromomethyl group, in particular, offers a reactive site for nucleophilic substitution reactions, facilitating the introduction of additional functional moieties.
In the context of contemporary research, Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate has been employed in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. Kinases play a crucial role in cell signaling pathways, and their inhibition can disrupt aberrant cellular processes associated with tumor growth. The compound's difluoromethyl group is known to enhance metabolic stability and binding affinity, making it an attractive component in drug design. Studies have demonstrated its efficacy in generating potent inhibitors with improved pharmacokinetic profiles.
Furthermore, the compound has found applications in the development of antiviral agents. The structural features of Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate allow for the creation of molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent research has shown promising results in using this intermediate to develop inhibitors against RNA viruses, which pose significant challenges due to their rapid mutation rates. The ability to modify the pyridine core and introduce additional functional groups provides chemists with the flexibility needed to optimize drug candidates for efficacy and selectivity.
The synthesis of Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate involves multi-step organic reactions that require precise control over reaction conditions. The bromination and difluoromethylation steps are critical and must be carefully optimized to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce specific functional groups with high efficiency. These methods not only improve the overall yield but also minimize unwanted side products, making the process more sustainable and scalable.
From a computational chemistry perspective, Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate has been studied to understand its electronic properties and reactivity. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. This information is crucial for designing drugs that can bind tightly to their targets while minimizing off-target effects. The insights gained from these studies have informed the development of more effective and safer pharmaceuticals.
The pharmaceutical industry continues to rely on intermediates like Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate due to their versatility and synthetic utility. As drug discovery efforts progress, the demand for high-quality intermediates is expected to grow. Innovations in synthetic methodologies and process optimization will further enhance the accessibility and efficiency of producing these compounds. This will ultimately accelerate the development of new therapies that address unmet medical needs.
In conclusion, Ethyl 4-bromo-2-(bromomethyl)-6-(difluoromethyl)pyridine-3-acetate (CAS No. 1805951-62-5) is a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists working on cutting-edge drug development. As research continues to uncover new applications for this compound, its importance in advancing therapeutic innovation is undeniable.
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